

4-Bromostilbene: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromostilbene

Cat. No.: B083335

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromostilbene, a halogenated derivative of stilbene, has emerged as a pivotal building block in organic synthesis. Its unique structure, featuring a reactive bromine atom on one of the phenyl rings and a versatile carbon-carbon double bond, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and diverse applications of **4-bromostilbene**, with a focus on its utility in the development of novel pharmaceuticals, advanced materials, and complex organic molecules. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **4-bromostilbene** is essential for its effective use in synthesis. The key properties are summarized in the table below.

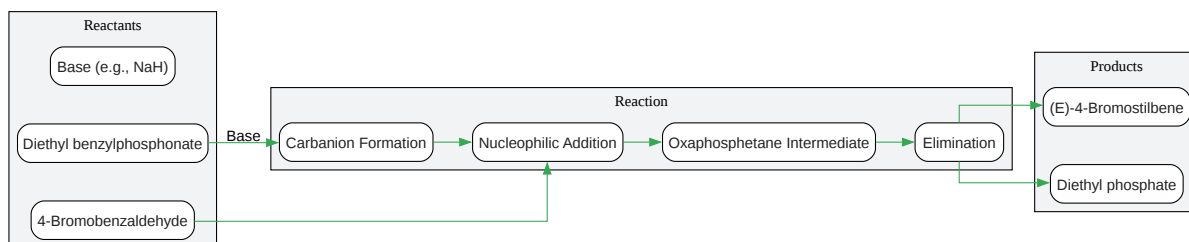
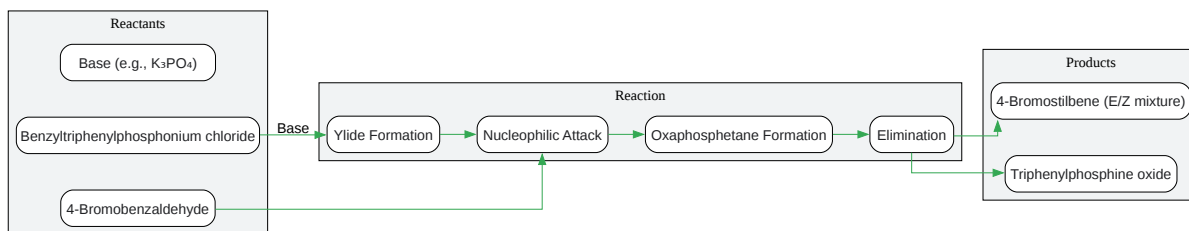
Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₁ Br	[1]
Molecular Weight	259.14 g/mol	[1]
Appearance	White crystalline or powdery solid	[2]
Melting Point	138-141 °C	[3]
Boiling Point	346 °C	[2]
Solubility	Soluble in organic solvents like ethanol and dimethylformamide; insoluble in water.	[2]
¹ H NMR (CDCl ₃)	δ 7.51-7.22 (m, 9H), 7.10 (d, J=16.3 Hz, 1H), 6.97 (d, J=16.3 Hz, 1H)	
¹³ C NMR (CDCl ₃)	δ 137.4, 136.8, 131.9, 129.0, 128.8, 128.0, 127.8, 126.6, 126.5, 121.6	
Mass Spectrum (EI)	m/z 258/260 (M ⁺), 179, 178	

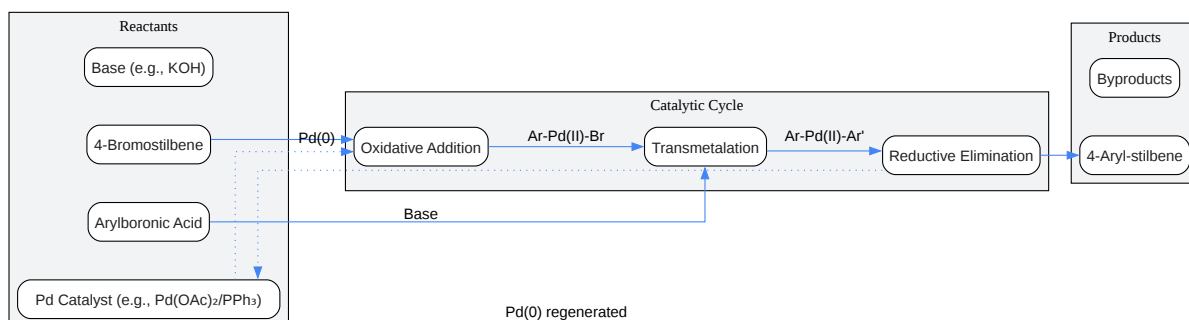
Synthesis of 4-Bromostilbene

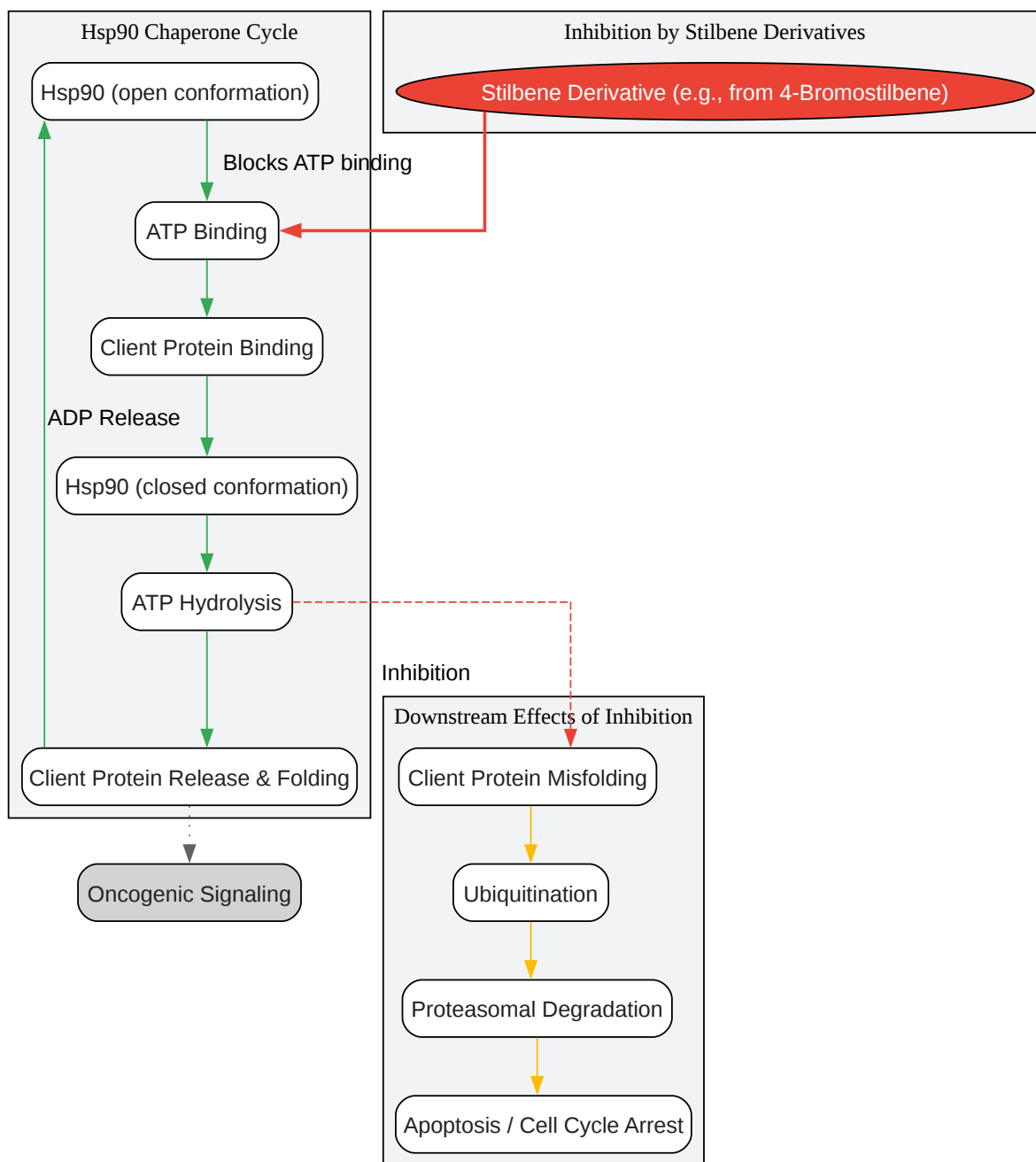
Several synthetic routes are available for the preparation of **4-bromostilbene**, with the Wittig and Horner-Wadsworth-Emmons (HWE) reactions being the most prevalent due to their reliability and stereocontrol.

Wittig Reaction

The Wittig reaction provides a direct method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. For **4-bromostilbene**, this typically involves the reaction of 4-bromobenzaldehyde with benzyltriphenylphosphonium chloride.







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- To cite this document: BenchChem. [4-Bromostilbene: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083335#4-bromostilbene-as-a-building-block-in-organic-synthesis]

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